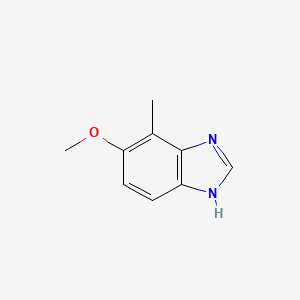

5-Methoxy-4-methylbenzimidazole

描述

5-Methoxy-4-methylbenzimidazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a light yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Methoxy-4-methylbenzimidazole, often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets . Another approach is the synthesis of novel small compounds from existing structural motifs via molecular hybridization .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-4-methylbenzimidazole are not mentioned in the search results, benzimidazole derivatives are known to undergo various chemical reactions depending on the substituents attached to the bicyclic heterocycle .科学研究应用

Anticancer Properties

5-Methoxy-4-methylbenzimidazole has garnered attention for its potential as an anticancer agent. Research studies have demonstrated its ability to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. The compound’s mechanism of action involves interfering with key cellular pathways, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The benzimidazole scaffold, including 5-Methoxy-4-methylbenzimidazole, exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacteria, fungi, and parasites. Researchers are particularly interested in its potential as a novel antimicrobial agent due to its distinct chemical structure and activity profile .

Neuroprotective Effects

Emerging research suggests that 5-Methoxy-4-methylbenzimidazole may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These effects make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Applications

The compound’s impact on cardiovascular health is being explored. It may influence blood vessel function, platelet aggregation, and lipid metabolism. Researchers investigate its potential in managing hypertension, atherosclerosis, and related conditions .

Antihistamine Activity

Benzimidazole derivatives, including 5-Methoxy-4-methylbenzimidazole, exhibit antihistamine properties. These compounds can block histamine receptors, making them useful in allergy management and treating allergic reactions .

Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. In Chemistry and Applications of Benzimidazole and its Derivatives (pp. 1–18). IntechOpen. Read more Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 13187–13197. Read more

安全和危害

5-Methoxy-4-methylbenzimidazole is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

作用机制

Target of Action

5-Methoxy-4-methylbenzimidazole is a derivative of the benzimidazole class of compounds . The primary target of this compound is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in the bacterium Salmonella typhimurium .

Mode of Action

It is known that benzimidazoles, in general, act by interfering with the polymerization of microtubules . They bind to the colchicine-sensitive site of tubulin, inhibiting its assembly into microtubules . This disrupts the structure and function of the cells, leading to their death .

Biochemical Pathways

Benzimidazoles are known to affect various metabolic pathways .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body . It determines the onset, duration, and intensity of a drug’s effect .

Result of Action

Benzimidazoles are known to cause degenerative alterations in the cells of organisms . They disrupt the structure and function of cells, leading to their death .

Action Environment

The action of 5-Methoxy-4-methylbenzimidazole can be influenced by various environmental factors. For instance, benzimidazoles are known to act as corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface .

属性

IUPAC Name |

5-methoxy-4-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7-9(6)11-5-10-7/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATWEYWNIHXOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292331 | |

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-methylbenzimidazole | |

CAS RN |

90868-11-4 | |

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

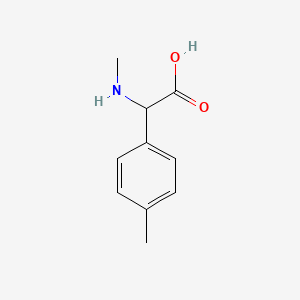

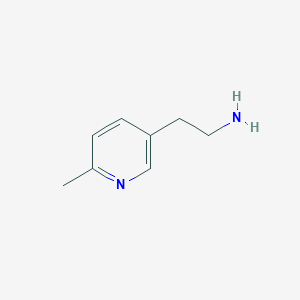

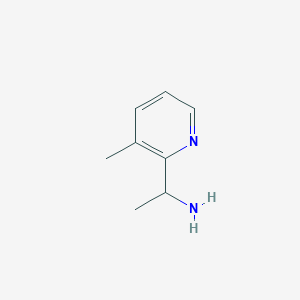

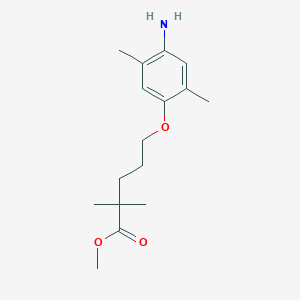

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

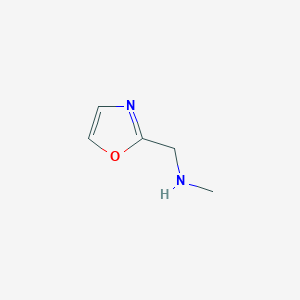

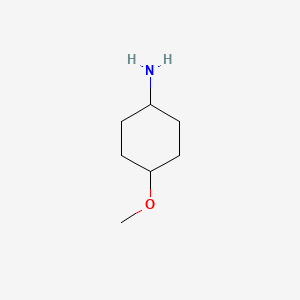

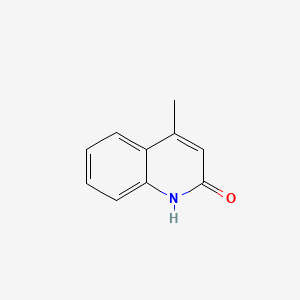

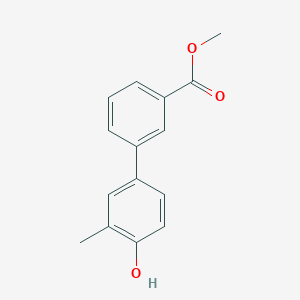

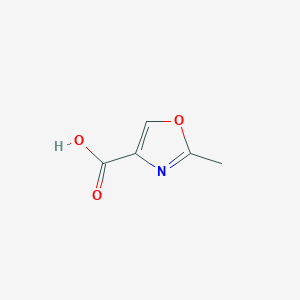

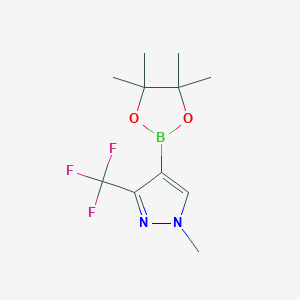

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)